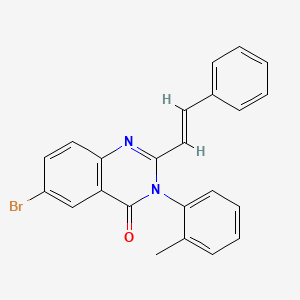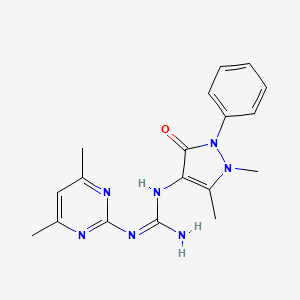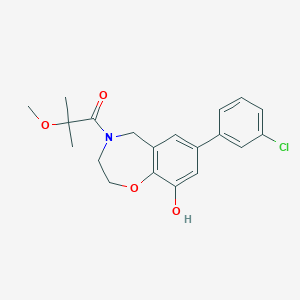
6-bromo-3-(2-methylphenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-3-(2-methylphenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 6-bromo-3-(2-methylphenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone involves the inhibition of various enzymes and signaling pathways in cancer cells. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, leading to cell death. Additionally, it has been shown to inhibit the PI3K/AKT/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, 6-bromo-3-(2-methylphenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone has been shown to have other biochemical and physiological effects. It has been shown to have anti-angiogenic properties, inhibiting the formation of new blood vessels in tumors. It has also been shown to have anti-metastatic properties, inhibiting the spread of cancer cells to other parts of the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-bromo-3-(2-methylphenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone in lab experiments is its relatively simple synthesis method. Additionally, it has shown promising results in inhibiting the growth of cancer cells and has potential therapeutic applications in various diseases. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 6-bromo-3-(2-methylphenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone. One direction is to further investigate its potential therapeutic applications in various diseases, particularly in cancer treatment. Another direction is to explore its mechanism of action in more detail to better understand how it inhibits cancer cell growth. Additionally, further studies are needed to fully understand its potential side effects and toxicity.
Métodos De Síntesis
The synthesis of 6-bromo-3-(2-methylphenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone involves a multi-step process that begins with the reaction of 2-phenylacetaldehyde with 2-methylbenzylamine to form 2-methyl-3-phenyl-2-propen-1-amine. This intermediate compound is then reacted with 2-bromoacetophenone to form the final product.
Aplicaciones Científicas De Investigación
6-bromo-3-(2-methylphenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone has been studied for its potential therapeutic applications in various diseases. It has shown promising results in inhibiting the growth of cancer cells, particularly in breast, lung, and colon cancers. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for treating inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
6-bromo-3-(2-methylphenyl)-2-[(E)-2-phenylethenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN2O/c1-16-7-5-6-10-21(16)26-22(14-11-17-8-3-2-4-9-17)25-20-13-12-18(24)15-19(20)23(26)27/h2-15H,1H3/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRFWSJDFVQNQL-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)Br)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)Br)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-{[2-(3-hydroxypiperidin-1-yl)pyridin-3-yl]methyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5375972.png)
![2-(3-chlorophenyl)-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5375973.png)
![2-{[5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B5375982.png)
![4-{[3-(ethoxycarbonyl)-4-(2-naphthyl)-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5375986.png)

![(4S)-N-ethyl-4-(4-{[(methoxycarbonyl)(methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-L-prolinamide hydrochloride](/img/structure/B5376002.png)
![methyl 3-{[(cyclohexylamino)carbonyl]amino}benzoate](/img/structure/B5376005.png)
![4-({4-methyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5376020.png)
![2-[4-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperazin-1-yl]ethanol](/img/structure/B5376029.png)
![8-(2,4-difluorobenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5376033.png)
![N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]-2-methylbenzamide hydrochloride](/img/structure/B5376047.png)

![1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5376058.png)